2-(2-Carboxyethyl)-3-(difluoromethyl)benzoic acid
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Overview
Description
2-(2-Carboxyethyl)-3-(difluoromethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a carboxyethyl group and a difluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxyethyl)-3-(difluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the decarboxylative amination of benzoic acids bearing electron-donating substituents. This method utilizes readily available benzoic acids and non-activated amines under oxidant-free conditions, resulting in moderate to high yields with excellent functional-group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
2-(2-Carboxyethyl)-3-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(2-Carboxyethyl)-3-(difluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Carboxyethyl)-3-(difluoromethyl)benzoic acid involves its interaction with molecular targets and pathways in biological systems. The compound may act by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Carboxyethyl)-3-(difluoromethyl)benzoic acid include other benzoic acid derivatives with different substituents on the benzene ring. Examples include:
- 2-(2-Carboxyethyl)-3-(trifluoromethyl)benzoic acid
- 2-(2-Carboxyethyl)-3-(methyl)benzoic acid
Uniqueness
The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. These properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H10F2O4 |
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Molecular Weight |
244.19 g/mol |
IUPAC Name |
2-(2-carboxyethyl)-3-(difluoromethyl)benzoic acid |
InChI |
InChI=1S/C11H10F2O4/c12-10(13)7-2-1-3-8(11(16)17)6(7)4-5-9(14)15/h1-3,10H,4-5H2,(H,14,15)(H,16,17) |
InChI Key |
PREQFNKVECUCQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)CCC(=O)O)C(F)F |
Origin of Product |
United States |
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